
Pyrazinecarboxanilide
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Overview
Description
Pyrazinecarboxanilide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazinecarboxanilide can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the automated and efficient production of the compound by integrating multiple flow chemistry devices. The use of flow chemistry not only enhances the yield but also ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pyrazinecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazine derivatives, such as pyrazinecarboxylic acid, pyrazinecarboxamide, and substituted pyrazines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Pyrazinecarboxanilide derivatives have been explored for their antimicrobial activities. Research indicates that certain substituted pyrazinecarboxanilides exhibit significant antibacterial effects against various pathogens, including resistant strains. For example, a study highlighted the effectiveness of ring-substituted pyrazinecarboxanilides as potential antituberculotics, showcasing their ability to inhibit Mycobacterium tuberculosis growth in vitro .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable case study involved the synthesis of novel this compound derivatives that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making these compounds promising candidates for further development in cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications to the aniline moiety significantly influence the biological activity of these compounds. For instance:
Modification | Effect on Activity |
---|---|
Alkyl substitution | Increased antibacterial potency |
Halogenation | Enhanced cytotoxicity against cancer cells |
Hydroxyl group addition | Improved solubility and bioavailability |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of pyrazinecarboxanilides.
Pharmacological Applications
Anti-inflammatory Activity
Recent studies have indicated that certain this compound derivatives possess anti-inflammatory properties. These compounds inhibit key inflammatory mediators, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma .
Neuroprotective Effects
Emerging research has pointed to the neuroprotective effects of pyrazinecarboxanilides, particularly in models of neurodegenerative diseases like Alzheimer's. The compounds appear to mitigate oxidative stress and improve cognitive function in preclinical studies, indicating a promising avenue for future research .
Case Studies
Case Study 1: Antitubercular Activity
A specific derivative of this compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis. The study demonstrated a minimum inhibitory concentration (MIC) lower than that of standard treatments, highlighting its potential as a new therapeutic agent against tuberculosis .
Case Study 2: Anticancer Potential
In vitro assays on various cancer cell lines revealed that a series of synthesized pyrazinecarboxanilides exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Further investigations into their mechanisms revealed induction of cell cycle arrest and apoptosis, positioning them as candidates for drug development .
Mechanism of Action
The mechanism of action of pyrazinecarboxanilide involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound disrupts the synthesis of essential cellular components, leading to cell death. The exact molecular pathways may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Pyrazinecarboxamide: A closely related compound used as an antitubercular agent.
Nicotinamide: Another similar compound with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, exhibiting diverse biological activities
Uniqueness: Pyrazinecarboxanilide stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
Pyrazinecarboxanilide is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrazine ring substituted with a carboxamide group and an aniline moiety. The general structure can be represented as follows:
This structure is pivotal in determining its biological activity, as variations in substituents can significantly influence its pharmacodynamics.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that the compound inhibited bacterial growth with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested .
2. Insecticidal Properties
This compound derivatives have been explored for their insecticidal activities. A patent describes several substituted pyrazolecarboxanilides that function as effective agro-horticultural agents, particularly against pests like aphids and spider mites. The compounds exhibited high efficacy with LC50 values significantly lower than those of conventional insecticides .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In animal models, it was found to reduce edema and inflammatory markers in carrageenan-induced paw edema models. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a pathway similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Receptor Modulation : this compound may interact with specific receptors involved in inflammation and pain pathways.
Case Studies
Properties
CAS No. |
34067-83-9 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
FKZLFTHRKZKLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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